4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
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Description
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a useful research compound. Its molecular formula is C14H8BrFN2S2 and its molecular weight is 367.25. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those related to thiadiazole structures, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Noncovalent Interactions and Crystal Engineering
Research into adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromo and fluoro substitutions, reveals the importance of non-covalent interactions in crystal engineering. Such interactions play a significant role in stabilizing crystal structures, with implications for designing materials with tailored properties (A. El-Emam et al., 2020).
Fluorescence Spectroscopy and Molecular Medicine
Investigations into the dual fluorescence effects of certain 1,3,4-thiadiazole derivatives have highlighted their potential as fluorescence probes in biology and molecular medicine. These effects, related to specific molecular aggregations and charge transfer processes, may facilitate the development of new diagnostic tools and therapeutic applications (Iwona Budziak et al., 2019).
Organic Synthesis and Catalysis
Studies on novel N-bromo sulfonamide reagents, including those derived from thiadiazole structures, demonstrate their utility in organic synthesis. These reagents facilitate efficient catalysis in the synthesis of complex organic molecules, offering benefits such as high yields, short reaction times, and clean workup procedures (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-thiadiazoles, including those with bromophenyl groups, have been synthesized and shown to possess significant in vitro antifungal activity against various fungal strains. These findings suggest their potential use in developing new antifungal agents (Nalan Terzioğlu Klip et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting metals from corrosion in acidic environments. This application is crucial for industries seeking to extend the lifespan of metal components and structures (S. Kaya et al., 2016).
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXDFPQXRCJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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